molecular formula C36H39FN2O7 B588384 Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity CAS No. 1316643-57-8

Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity

Cat. No. B588384
CAS RN: 1316643-57-8
M. Wt: 630.713
InChI Key: YVZRKOVVTBBKSK-UHFFFAOYSA-N
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Description

Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity, also known as Allyl-ATV-cycloFP, is an intermediate in the preparation of Atorvastatin degradation products . It is a reliable reference material that meets strict industry standards and is used for pharmaceutical research and development .


Molecular Structure Analysis

The molecular formula of Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity is C36H39FN2O7. The molecular weight is 630.713.

Safety and Hazards

The safety data sheet (SDS) for Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity can be viewed and downloaded for free at Echemi.com . This document provides information about the potential hazards, protective measures, and safety precautions for handling this chemical.

Mechanism of Action

Target of Action

Allyl-ATV-cycloFP is an intermediate in the preparation of Atorvastatin degradation products . The primary targets of this compound are likely to be the same as those of Atorvastatin, which is primarily used to lower blood cholesterol.

Mode of Action

Given its role as an intermediate in the preparation of atorvastatin degradation products , it may interact with its targets in a similar manner to Atorvastatin.

Biochemical Pathways

As an intermediate in the preparation of atorvastatin degradation products , it may affect similar pathways to Atorvastatin, which primarily acts on the mevalonate pathway to inhibit the production of cholesterol.

Pharmacokinetics

As an intermediate in the preparation of Atorvastatin degradation products , its pharmacokinetic properties may be similar to those of Atorvastatin.

Result of Action

Given its role as an intermediate in the preparation of Atorvastatin degradation products , its effects may be similar to those of Atorvastatin, which include lowering blood cholesterol levels.

properties

IUPAC Name

prop-2-enyl 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,24(2)3)34(32(42)38-28-13-9-6-10-14-28)33(46-34,25-11-7-5-8-12-25)36(39,45-30)26-15-17-27(37)18-16-26/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZRKOVVTBBKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)OCC=C)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747059
Record name Prop-2-en-1-yl 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity

CAS RN

1316643-57-8
Record name Prop-2-en-1-yl 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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